molecular formula C17H19ClN2 B192777 (R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine CAS No. 300543-56-0

(R)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Cat. No. B192777
Key on ui cas rn: 300543-56-0
M. Wt: 286.8 g/mol
InChI Key: UZKBSZSTDQSMDR-QGZVFWFLSA-N
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Patent
US08084606B2

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]-4-[(phenyl)sulfonyl]piperazine (100 gm) is added to 30% hydrobromic acid in acetic acid (271 ml). The suspension is stirred at 25-30° C. for 1 hour, heated to 60° C. and maintained for 4 hours. Water (1000 ml) is added to reaction mass and cooled to 25-30° C. The precipitate formed is filtered off and washed with water (250 ml). Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide. Toluene layer is separated, distilled under reduced pressure and the residue left is recrystallised from boiling hexane (160 ml). The solution is filtered and allowed to recrystallise first at ambient temperature, and then in an ice bath. The product is filtered off, washed with hexane and dried to obtain 55 gm of levorotatory (−)-1-[(4-chloro phenyl)phenylmethyl]piperazine [M.R: 89-93° C.; [α]D25=−15.6 (c=1, methanol); Chiral Purity by HPLC: 99.7%].
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
271 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:9]2[CH2:14][CH2:13][N:12](S(C3C=CC=CC=3)(=O)=O)[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.Br.O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(N1CCN(CC1)S(=O)(=O)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
271 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension is stirred at 25-30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25-30° C
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water (250 ml)
ADDITION
Type
ADDITION
Details
Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
Toluene layer is separated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
WAIT
Type
WAIT
Details
the residue left
CUSTOM
Type
CUSTOM
Details
is recrystallised
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
to recrystallise first at ambient temperature
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08084606B2

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]-4-[(phenyl)sulfonyl]piperazine (100 gm) is added to 30% hydrobromic acid in acetic acid (271 ml). The suspension is stirred at 25-30° C. for 1 hour, heated to 60° C. and maintained for 4 hours. Water (1000 ml) is added to reaction mass and cooled to 25-30° C. The precipitate formed is filtered off and washed with water (250 ml). Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide. Toluene layer is separated, distilled under reduced pressure and the residue left is recrystallised from boiling hexane (160 ml). The solution is filtered and allowed to recrystallise first at ambient temperature, and then in an ice bath. The product is filtered off, washed with hexane and dried to obtain 55 gm of levorotatory (−)-1-[(4-chloro phenyl)phenylmethyl]piperazine [M.R: 89-93° C.; [α]D25=−15.6 (c=1, methanol); Chiral Purity by HPLC: 99.7%].
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
271 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:9]2[CH2:14][CH2:13][N:12](S(C3C=CC=CC=3)(=O)=O)[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.Br.O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(N1CCN(CC1)S(=O)(=O)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
271 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension is stirred at 25-30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25-30° C
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water (250 ml)
ADDITION
Type
ADDITION
Details
Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
Toluene layer is separated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
WAIT
Type
WAIT
Details
the residue left
CUSTOM
Type
CUSTOM
Details
is recrystallised
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
to recrystallise first at ambient temperature
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08084606B2

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]-4-[(phenyl)sulfonyl]piperazine (100 gm) is added to 30% hydrobromic acid in acetic acid (271 ml). The suspension is stirred at 25-30° C. for 1 hour, heated to 60° C. and maintained for 4 hours. Water (1000 ml) is added to reaction mass and cooled to 25-30° C. The precipitate formed is filtered off and washed with water (250 ml). Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide. Toluene layer is separated, distilled under reduced pressure and the residue left is recrystallised from boiling hexane (160 ml). The solution is filtered and allowed to recrystallise first at ambient temperature, and then in an ice bath. The product is filtered off, washed with hexane and dried to obtain 55 gm of levorotatory (−)-1-[(4-chloro phenyl)phenylmethyl]piperazine [M.R: 89-93° C.; [α]D25=−15.6 (c=1, methanol); Chiral Purity by HPLC: 99.7%].
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
271 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:9]2[CH2:14][CH2:13][N:12](S(C3C=CC=CC=3)(=O)=O)[CH2:11][CH2:10]2)=[CH:4][CH:3]=1.Br.O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(N1CCN(CC1)S(=O)(=O)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
271 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension is stirred at 25-30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25-30° C
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water (250 ml)
ADDITION
Type
ADDITION
Details
Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide
CUSTOM
Type
CUSTOM
Details
Toluene layer is separated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
WAIT
Type
WAIT
Details
the residue left
CUSTOM
Type
CUSTOM
Details
is recrystallised
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
to recrystallise first at ambient temperature
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(N1CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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